tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate: is an organic compound with the molecular formula C15H29N3O3 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butyl ester group and a diethylureido substituent
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as the hth-type transcriptional regulator ethr in mycobacterium tuberculosis .
Mode of Action
It’s worth noting that related compounds have been found to be involved in the repression of the monooxygenase etha, which is responsible for the formation of the active metabolite of ethionamide (eth) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with diethylurea and tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
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Step 1: Synthesis of 4-(3,3-diethylureido)piperidine
- React piperidine with diethylurea in the presence of a base.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, and stirring for several hours.
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Step 2: Formation of this compound
- React the product from step 1 with tert-butyl chloroformate.
- Reaction conditions: Anhydrous solvent (e.g., dichloromethane), room temperature, and stirring for several hours.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry: tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents.
Medicine: this compound has potential applications in the pharmaceutical industry. It is investigated for its activity as a potential drug candidate for various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and reagents for chemical processes.
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(3-bromopropyl)piperidine-1-carboxylate
- tert-Butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Comparison: tert-Butyl 4-(3,3-diethylureido)piperidine-1-carboxylate is unique due to the presence of the diethylureido group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(diethylcarbamoylamino)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-6-17(7-2)13(19)16-12-8-10-18(11-9-12)14(20)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBJZFBMFDFWOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1CCN(CC1)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143854 | |
Record name | 1,1-Dimethylethyl 4-[[(diethylamino)carbonyl]amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-19-5 | |
Record name | 1,1-Dimethylethyl 4-[[(diethylamino)carbonyl]amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[(diethylamino)carbonyl]amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501143854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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